
GAT228
Overview
Description
GAT228 (R-(+)-enantiomer of GAT211) is a cannabinoid CB1 receptor allosteric agonist and positive allosteric modulator (PAM). It binds to a distinct allosteric site on CB1, enhancing endogenous cannabinoid signaling while avoiding psychotropic effects typical of orthosteric agonists like ∆9-THC . Key characteristics include:
- Mechanism: Direct allosteric agonism (intrinsic activity) and PAM effects, enhancing CB1 responses to orthosteric agonists like 2-AG .
- Biochemical Properties: 98% purity, white-to-beige powder, soluble in DMSO, and stable at 2–8°C .
- Signaling: Activates Gαi/o pathways, increasing ERK1/2 and PLCβ3 phosphorylation and β-arrestin 1 recruitment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GAT228 involves the preparation of its precursor, GAT211, followed by the resolution of its enantiomers. The synthetic route typically includes the nitration of 2-phenyl-1H-indole to form 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale nitration reactions followed by chromatographic separation to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
GAT228 primarily undergoes allosteric modulation reactions at the CB1 receptor. It does not participate in typical organic reactions like oxidation, reduction, or substitution under physiological conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include nitric acid, sulfuric acid, and various solvents like dimethyl sulfoxide (DMSO) for solubilization .
Major Products Formed
The major product formed from the synthesis of this compound is the R-(+)-enantiomer of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole .
Scientific Research Applications
Pharmacological Applications
The applications of GAT228 span various fields, particularly in understanding and treating conditions related to cannabinoid signaling. Key areas of research include:
- Pain Management : By modulating CB1 receptor activity, this compound may offer alternative pain relief strategies with fewer side effects compared to traditional cannabinoid therapies.
- Neurological Disorders : Studies have indicated that this compound does not enhance endocannabinoid signaling in certain models (e.g., R6/2 mice), suggesting its potential role in managing neurodegenerative diseases without exacerbating symptom progression .
- Metabolic Disorders : The modulation of CB1 receptors can influence metabolic pathways, making this compound a candidate for research into obesity and diabetes treatments.
Binding Affinity and Efficacy of this compound
Case Study 1: Modulation in Pain Models
In a study examining the effects of this compound on pain pathways, researchers found that the compound significantly altered pain perception without direct activation of CB1 receptors. This suggests its utility in developing pain management therapies that minimize psychoactive effects associated with traditional cannabinoids.
Case Study 2: Neuroprotective Effects
Research involving this compound's impact on neurodegenerative models demonstrated that while it did not enhance endocannabinoid signaling, it maintained neuroprotective properties. This highlights its potential for therapeutic applications in conditions like Alzheimer's disease where modulation rather than activation may be beneficial .
Mechanism of Action
GAT228 acts as a positive allosteric modulator of the CB1 receptor. It binds to a distinct site on the receptor, separate from the orthosteric site, and enhances the receptor’s response to endogenous cannabinoids. This modulation leads to increased β-arrestin recruitment, cAMP inhibition, and ERK1/2 and PLCβ3 phosphorylation .
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogues
GAT228 vs. GAT229 (S-(-)-Enantiomer of GAT211)
Property | This compound | GAT229 |
---|---|---|
Activity | Allosteric agonist + PAM | Pure PAM (no intrinsic agonism) |
Binding Site | Allosteric and orthosteric overlap? | Allosteric-only |
In Vivo Effects | Reduces pain/inflammation alone | Requires ∆8-THC co-administration |
Weight Modulation | Increases fat, reduces muscle | Normalizes CB1 mRNA, no weight change |
Signaling Bias | Unbiased (Gαi/o and β-arrestin) | Gαi/o-biased |
Therapeutic Window | Risk of cannabis-like side effects | Safer due to lack of direct agonism |
This compound vs. ZCZ011
Property | This compound | ZCZ011 |
---|---|---|
Activity | Agonist-PAM | Ago-PAM (mixed agonist and PAM) |
Mutant Receptor Effects | Inhibits G protein dissociation at F191A/I169A | Reduced G protein dissociation at I169A |
Pain Models | Effective alone | Requires orthosteric agonist |
SAR Insights | 2-Phenylindole with nitro group | Similar scaffold but distinct substituents |
This compound vs. Pregnenolone (NAM)
Property | This compound | Pregnenolone |
---|---|---|
Activity | PAM/Agonist | Negative allosteric modulator (NAM) |
Binding Site | Sites I/II (hydrophobic pockets) | Site 8 (L404A/F408A) |
Therapeutic Role | Enhances anti-nociception | Blocks CB1 overactivation |
Structure-Activity Relationship (SAR) Insights
The 2-phenylindole scaffold is critical for CB1 allosteric modulation. Key modifications affecting this compound’s activity include:
- Indole Position 3 : Di-substituted ethyl group (e.g., thienyl or pyridyl) enhances potency; phenyl substitution reduces activity .
- Position 6 : Methyl group improves activity; substitution with H or Cl decreases efficacy .
This compound’s binding involves Site I (hydrophobic pocket: L1.54, I1.57) and Site II (polar interactions), as shown in X-ray crystallography (PDB: 6N4B) .
Therapeutic Implications and Limitations
- Advantages :
- Limitations: Side Effects: Cannabis-like catalepsy at high doses due to direct agonism . Probe Dependence: Efficacy varies with endogenous ligand levels (e.g., 2-AG vs. AEA) .
Biological Activity
GAT228 is a compound belonging to the class of cannabinoid receptor modulators, specifically targeting the cannabinoid receptor type 1 (CB1R). This article provides an in-depth examination of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Overview of this compound
This compound is characterized as an enantiomerically pure compound, specifically the R-(+)-enantiomer of a series of 2-phenylindole derivatives. It functions primarily as a positive allosteric modulator (PAM) and allosteric agonist at CB1R, differentiating itself from its counterpart GAT229, which exhibits distinct pharmacological properties.
Allosteric Modulation
This compound's mechanism involves binding to allosteric sites on the CB1 receptor, which enhances the receptor's response to orthosteric ligands like CP55940. This interaction promotes a conformational change in the receptor, facilitating increased G protein dissociation and downstream signaling. The binding site for this compound has been identified as an intracellular exosite (TMH1–2–4), which allows it to act both as a PAM and an allosteric agonist .
In Vitro Studies
In vitro studies have demonstrated that this compound enhances CP55940-induced G protein dissociation at specific mutant receptors, indicating its role in positive allosteric modulation. Notably, at concentrations of 10 μM, this compound significantly increased G protein dissociation at certain receptor mutants (e.g., F408A, Y172A), while showing no effect on others .
In Vivo Studies
In vivo evaluations have highlighted this compound's analgesic properties. For instance, in a corneal pain model using capsaicin stimulation, this compound demonstrated significant anti-nociceptive effects at higher concentrations (1% and 2%), unlike its enantiomer GAT229 . This suggests that this compound may have therapeutic applications in pain management through its action on CB1 receptors.
Case Study 1: Pain Management
A study assessed the efficacy of this compound in reducing corneal pain in mice. When administered at concentrations of 1% and 2%, this compound significantly reduced pain scores compared to vehicle-treated groups (p < 0.0001). This effect was mediated through CB1 receptor activation, as indicated by the blockade of pain relief with the CB1 antagonist AM251 .
Case Study 2: Neuropathic Pain
Another investigation focused on neuropathic pain models where this compound was tested in combination with Δ8-THC. The results indicated that while GAT229 potentiated the effects of Δ8-THC, this compound exhibited direct analgesic properties independent of Δ8-THC, further supporting its potential as a standalone therapeutic agent .
Comparative Analysis of Biological Activity
Research Findings
Recent studies emphasize the importance of understanding ligand-receptor interactions for developing effective therapeutics targeting CB1R. The unique binding characteristics and biological activities of this compound suggest it may offer advantages over traditional orthosteric agonists by minimizing side effects associated with direct receptor activation .
Q & A
Basic Research Questions
Q. What experimental assays are commonly used to evaluate GAT228’s activity at CB1 receptors?
this compound’s allosteric effects are assessed using functional assays such as:
- cAMP accumulation assays to measure G-protein signaling modulation .
- β-arrestin 2 recruitment assays (e.g., in HEK293A-hCB1R cells) to study biased signaling .
- GRABeCB2.0 sensor measurements for real-time detection of receptor activity via normalized fluorescence ratios .
- ERK and PLCβ3 phosphorylation assays to evaluate downstream signaling pathways .
Q. What structural features of this compound are critical for its interaction with CB1 receptors?
- The 2-phenylindole nucleus is essential for allosteric modulation, with a hydrophobic pocket (Site I) formed by residues L1.54, I1.57, L1.58, and G2.44 .
- The 3-position di-substituted ethyl group and para-substituted halogen on the phenyl ring enhance activity, while replacing the thiophene with pyridine maintains potency .
- The 6-methyl group tolerates substitution with chlorine or hydrogen, but nitro-to-cyano/trifluoromethyl modifications are required for binding .
Q. How does this compound differ from its enantiomer GAT229 in CB1 receptor modulation?
- This compound (R-enantiomer) acts as an allosteric agonist , inducing ERK phosphorylation and β-arrestin recruitment without requiring orthosteric ligands .
- GAT229 (S-enantiomer) is a pure positive allosteric modulator (PAM) , enhancing endocannabinoid signaling (e.g., 2-AG, AEA) without intrinsic agonist activity .
Advanced Research Questions
Q. How does this compound exhibit biased signaling at CB1 receptors, and what are the implications for therapeutic development?
- This compound shows probe-dependent bias : it enhances β-arrestin 2 recruitment for synthetic agonists like CP55,940 but has minimal effect on cAMP inhibition .
- This bias contrasts with GAT229, which selectively potentiates cAMP pathways, suggesting divergent therapeutic applications (e.g., neuroprotection vs. metabolic regulation) .
Q. Why does this compound fail to improve Huntington’s disease (HD) symptoms in R6/2 mice despite in vitro efficacy?
- In HD models, this compound’s allosteric agonist activity competes with endogenous cannabinoids, exacerbating fat accumulation and muscle loss in vivo .
- Unlike GAT229, this compound does not restore CB1 mRNA levels in striatal neurons, limiting its ability to counteract HD-related transcriptional dysregulation .
Q. How do mutagenesis studies resolve contradictions in this compound’s binding sites and functional outcomes?
- Site-directed mutagenesis reveals this compound binds to an intracellular (IC) exosite involving TMH1, TMH2, and ICL1, distinct from GAT229’s extracellular (EC) site .
- This dual-site model explains enantiomer-specific effects: IC binding (this compound) drives agonist activity, while EC binding (GAT229) stabilizes orthosteric ligand interactions .
Q. What methodological strategies address data contradictions in this compound’s dose-response curves?
- Co-administration with antagonists (e.g., AM251) clarifies concentration-dependent effects on pain scores and receptor occupancy .
- Probe-dependent assays (e.g., GRABeCB2.0 with/without CP) isolate allosteric modulation from orthosteric interference .
Q. Key Research Gaps
- Probe Selectivity : Mechanisms underlying this compound’s preference for synthetic vs. endogenous ligands remain unclear .
- In Vivo Pharmacokinetics : No data on this compound’s metabolite accumulation or blood-brain barrier penetration .
- Species-Specific Effects : Most studies use murine models; human neuronal cell data are lacking .
Properties
IUPAC Name |
3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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